molecular formula C19H29ClN2O5 B1439779 Boc-L-lys(2-CL-Z)-OL CAS No. 198476-84-5

Boc-L-lys(2-CL-Z)-OL

Cat. No. B1439779
M. Wt: 400.9 g/mol
InChI Key: ZZPSJIPXZNNWPD-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The 2-Cl-Z group in Boc-L-lys(2-CL-Z)-OL is labile with HF, TFMSA, or TMSOTf and usually is removed when the peptide is cleaved from the resin . It may also be removed by hydrogenolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of Boc-L-lys(2-CL-Z)-OL include a melting point of 70-73 °C . It has an optical activity of [α]20/D −11±1°, c = 2% in DMF . The compound should be stored at 2-8°C .

Scientific Research Applications

1. Protease-Catalyzed Oligomerization

Boc-L-lys(2-CL-Z)-OL and similar compounds are used in the protease-catalyzed oligomerization of l-lysine. Proteases like bromelain and papain catalyze the oligomerization, producing oligopeptides with different chain lengths and reactive amines for selective conjugation. These oligopeptides have applications in biomaterials and drug delivery systems (Qin et al., 2014).

2. Peptide Synthesis

Orthogonally protected diurethane derivatives of lysine, such as ZLys(Boc), are used in the industrial production of peptide drugs. These derivatives enable efficient peptide synthesis due to their protection and deprotection chemistry, which is vital in the synthesis of complex peptides (Wiejak et al., 1999).

3. Polypeptide Synthesis Improvement

Boc-L-lys(2-CL-Z)-OL derivatives are used to improve the synthesis of polypeptides. They act as protective agents for amino acids, facilitating the synthesis of complex polypeptides like Fmoc-L-Lys(Boc)-OH, which have applications in biochemical research and drug development (Zhao Yi-nan & Melanie Key, 2013).

4. Site-Specific Protein Conjugation

Modified lysine side-chains, like Lys(Thz), compatible with Boc/Bzl solid-phase peptide synthesis, are used for site-specific protein conjugation. This method is significant in the modification of proteins, which has implications in therapeutic protein development and drug targeting (Van de Vijver et al., 2010).

5. Crystal Structure Studies

The compound Boc-Aib-Glu(OBzl)-Leu-Aib-Ala-Leu-Aib-Ala-Lys(Z)-Aib-OMe illustrates a parallel zipper arrangement of interacting helical peptide columns in crystal structures. This has applications in understanding peptide interactions and designing peptide-based materials (Karle et al., 1990).

6. Redox Derivatives Synthesis

Boc-L-Lysine derivatives are used in synthesizing redox derivatives containing phenothiazine or ruthenium, which are important in the development of light-harvesting proteins, photovoltaic cells, and molecular electronic devices (Peek et al., 2009).

properties

IUPAC Name

tert-butyl N-[(2S)-6-[(2-chlorophenyl)methoxycarbonylamino]-1-hydroxyhexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29ClN2O5/c1-19(2,3)27-18(25)22-15(12-23)9-6-7-11-21-17(24)26-13-14-8-4-5-10-16(14)20/h4-5,8,10,15,23H,6-7,9,11-13H2,1-3H3,(H,21,24)(H,22,25)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPSJIPXZNNWPD-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-L-lys(2-CL-Z)-OL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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